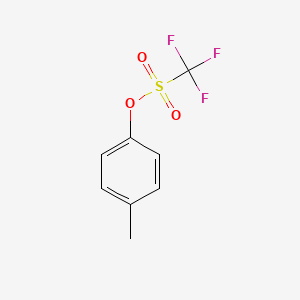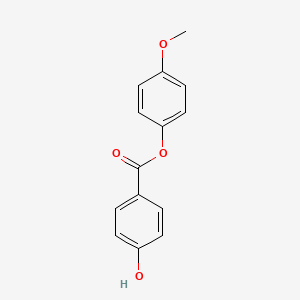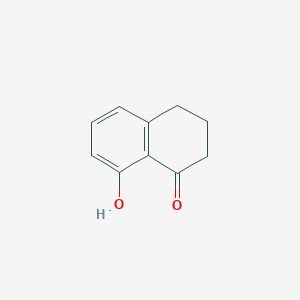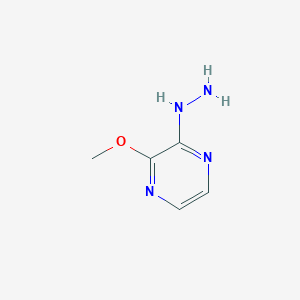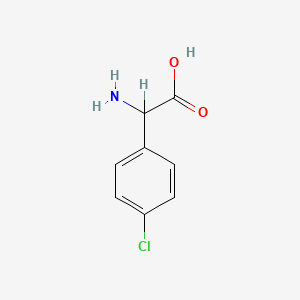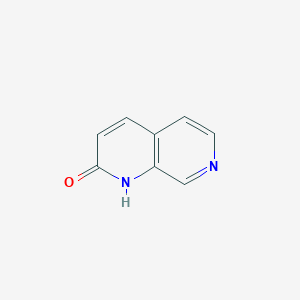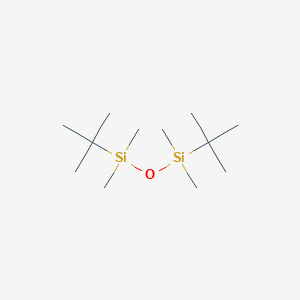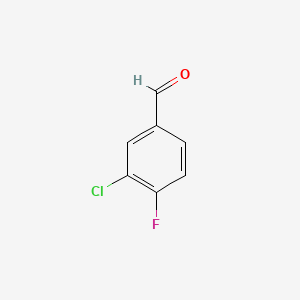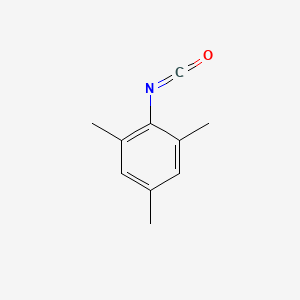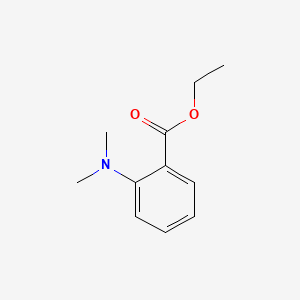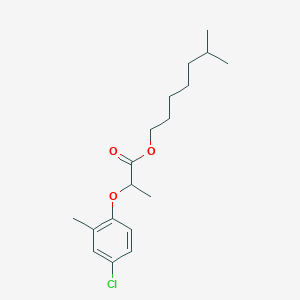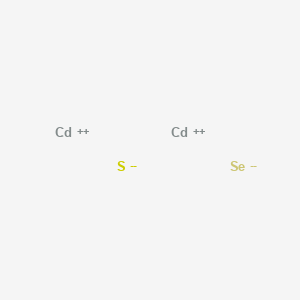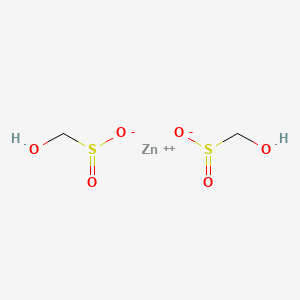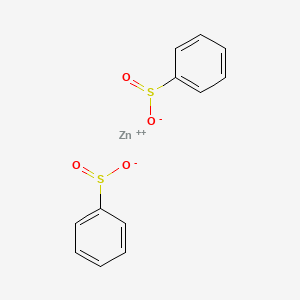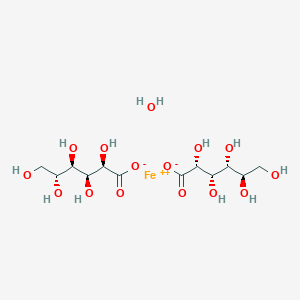
Iron(II) gluconate hydrate
Vue d'ensemble
Description
Iron(II) gluconate hydrate, also known as ferrous gluconate, is a black compound often used as an iron supplement . It is the iron (II) salt of gluconic acid .
Synthesis Analysis
Iron(II) gluconate is synthesized from sodium gluconate and iron(II) sulphate as precursors . The reaction product is purified by treating the crude reaction mixture with acidic and basic ion exchange resins for the removal of Na+ and SO42- ions .Molecular Structure Analysis
The molecular formula of Iron(II) gluconate hydrate is (C6H11O7)2Fe · aq . Its molecular weight is 446.14 (anhydrous basis) .Chemical Reactions Analysis
Iron(II) gluconate is obtained in the form of dark green crystals after drying . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
Iron(II) gluconate hydrate appears as a light yellow to brown powder . It is soluble in water and glycerin, but negligible in alcohol . Its melting point is 188 °C (370 °F; 461 K) dihydrate .Applications De Recherche Scientifique
Crystallography and Physical Properties
Iron(II) gluconate hydrate exhibits interesting crystallographic structures that change depending on its hydration level. Research by Gondek and Dubiel (2020) revealed that fully hydrated iron(II) gluconate forms a monoclinic structure, while the dry form adopts a triclinic structure. Additionally, the study found that iron in the samples exists in the form of both Fe(II) and Fe(III) ions, with varying proportions depending on hydration status (Gondek & Dubiel, 2020).
Mössbauer Spectroscopy and Thermogravimetric Study
Ferrous gluconate's behavior under thermal conditions has been studied using Mössbauer spectroscopy and thermogravimetry. Kulgawczuk et al. (1989) discovered that Fe2+ occupies two different sites in the hydrated phase and one site post-thermal treatment. This study provides insights into the thermal stability and oxidation behavior of ferrous gluconate (Kulgawczuk, Ruebenbauer, & Sepiol, 1989).
Synthesis and Characterization
The synthesis and characterization of iron(II) gluconate as a potential antianemic drug have been explored. Nikolic et al. (2014) reported on its synthesis and physical and chemical properties, providing valuable information on its structure and degradation behavior under various conditions (Nikolic et al., 2014).
Environmental Applications
Iron(II) gluconate has applications in environmental science, particularly in water treatment. Ranjithkumar et al. (2014) studied its use in the synthesis of a magnetic activated carbon/α-Fe2O3 nanocomposite for the removal of dyes from water, highlighting its potential in water purification processes (Ranjithkumar, Sangeetha, & Vairam, 2014).
Iron Chemistry in Oceanography
A study by Rue and Bruland (1997) on iron chemistry in the equatorial Pacific Ocean indicated that iron(II) gluconate complexes could increase the reaction efficiency in marine environments. This has implications for our understanding of iron's role in oceanic ecosystems (Rue & Bruland, 1997).
Propriétés
IUPAC Name |
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSKTPEFSQVHL-XRDLMGPZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FeO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(II) gluconate hydrate | |
CAS RN |
699014-53-4 | |
| Record name | Iron(II) gluconate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



